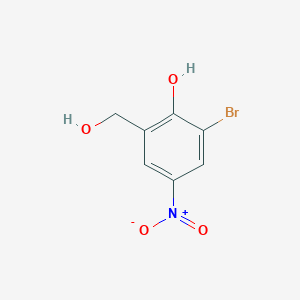

2-Bromo-6-(hydroxymethyl)-4-nitrophenol

Description

General Overview of Phenol (B47542) Derivatives in Advanced Organic Synthesis and Chemical Research

Phenol derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. Their utility stems from the reactivity of the aromatic ring, which is activated by the hydroxyl group, and the ability to introduce a wide variety of substituents at different positions. This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. In advanced organic synthesis, chemists employ substituted phenols in a range of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various cross-coupling reactions, to construct intricate molecular architectures.

Significance of Halogenated and Nitrated Phenol Scaffolds as Precursors and Research Targets

Among the diverse range of substituted phenols, those containing halogen and nitro groups are of particular importance. Halogen atoms (such as bromine) can significantly alter the electronic properties of the phenol ring and serve as versatile handles for further functionalization, particularly in metal-catalyzed cross-coupling reactions. The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution and can also be readily reduced to an amino group, opening up another avenue for synthetic transformations. Consequently, halogenated and nitrated phenols are highly valuable intermediates and are themselves targets of research for the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Positional Isomerism and Functional Group Effects in Bromonitrophenols

The specific placement of substituents on the phenol ring, known as positional isomerism, has a profound impact on the compound's physical and chemical properties. In bromonitrophenols, the relative positions of the hydroxyl, bromo, and nitro groups dictate the molecule's reactivity, acidity, and spectroscopic characteristics. The interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and bromo groups creates a complex electronic environment on the aromatic ring. For instance, the acidity of the phenolic proton is influenced by the proximity and nature of the other substituents. The regiochemistry of subsequent reactions is also heavily dependent on the directing effects of the existing functional groups.

Academic Context and Research Relevance of 2-Bromo-6-(hydroxymethyl)-4-nitrophenol

This compound is a specific polysubstituted phenol that, despite its well-defined structure, has limited documentation in readily available scientific literature. Its chemical structure suggests its potential as a specialized intermediate in organic synthesis. The presence of a bromo group, a nitro group, a hydroxyl group, and a hydroxymethyl group on the same aromatic ring offers multiple sites for chemical modification. The hydroxymethyl group, in particular, can undergo oxidation to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

While extensive research findings on this specific compound are not widely published, its structure places it within the class of compounds that are of interest for developing new synthetic routes and as potential precursors to more complex molecules, possibly in the fields of medicinal chemistry or materials science. The lack of extensive literature may also indicate that it is a novel research chemical or a niche intermediate.

Chemical and Physical Data of this compound

While detailed research studies on this compound are scarce, some fundamental properties have been reported by chemical suppliers.

| Property | Value |

| CAS Number | 39224-62-9 |

| Molecular Formula | C₇H₆BrNO₄ |

| Molecular Weight | 248.03 g/mol |

| Melting Point | 96-97 °C chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCPKYKJLPTBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275592 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-62-9 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39224-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Hydroxymethyl 4 Nitrophenol

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. numberanalytics.com This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. wikipedia.orgsurendranatheveningcollege.com

The reduction of the nitro group to a primary amino group is a fundamental transformation in the derivatization of nitroaromatic compounds, opening up a wide array of subsequent chemical modifications. wikipedia.orgacs.org This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Metal-based reductions in acidic media, for instance, with iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid, are also widely employed. commonorganicchemistry.com For substrates sensitive to acidic conditions or catalytic hydrogenation, milder reagents like tin(II) chloride (SnCl₂) can be utilized. commonorganicchemistry.com

The resulting aromatic amine, 2-amino-6-bromo-4-(hydroxymethyl)phenol, is a versatile intermediate. The amino group can undergo a variety of transformations, including diazotization followed by substitution (Sandmeyer-type reactions), acylation to form amides, and alkylation to secondary or tertiary amines.

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature, Atmospheric Pressure | 2-Amino-6-bromo-4-(hydroxymethyl)phenol | High efficiency and clean conversion. May also affect other reducible groups. |

| Fe, HCl | Aqueous Ethanol, Reflux | 2-Amino-6-bromo-4-(hydroxymethyl)phenol | Classical and cost-effective method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), Reflux | 2-Amino-6-bromo-4-(hydroxymethyl)phenol | Milder conditions, good for substrates with sensitive functional groups. |

The nitro group itself is a poor nucleophile but a potent electrophile, particularly at the nitrogen atom. However, direct nucleophilic attack on the nitro group of an aromatic compound is uncommon. The primary influence of the nitro group is its strong electron-withdrawing effect on the aromatic ring. numberanalytics.com This effect is most pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites. surendranatheveningcollege.com This electronic perturbation renders the aromatic ring susceptible to nucleophilic attack, a reaction mode not typically observed in unsubstituted benzene (B151609). wikipedia.org

While the nitro group deactivates the ring towards electrophiles, forcing conditions can lead to further substitution, which would be directed to the meta position relative to the existing substituents. However, the presence of the activating hydroxyl group complicates this prediction.

Transformations at the Bromine Moiety

The bromine atom on the aromatic ring is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of a strongly electron-withdrawing nitro group para to the bromine atom makes the ipso-carbon electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.pub This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. pressbooks.pub

A variety of nucleophiles can displace the bromide ion, including alkoxides, phenoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base and often requires elevated temperatures. The ortho-hydroxyl and hydroxymethyl groups may influence the reaction rate and regioselectivity due to steric and electronic effects.

| Nucleophile | Typical Reagent | Base | Product |

|---|---|---|---|

| Alkoxide | RONa | - | 2-Alkoxy-6-(hydroxymethyl)-4-nitrophenol |

| Thiolate | RSNa | - | 2-(Alkylthio)-6-(hydroxymethyl)-4-nitrophenol |

| Amine | R₂NH | K₂CO₃ or Et₃N | 2-(Dialkylamino)-6-(hydroxymethyl)-4-nitrophenol |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and aryl bromides are common substrates for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This reaction can be used to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom. The reaction conditions need to be carefully chosen to be compatible with the phenolic hydroxyl group, or a protection strategy may be required.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction is highly versatile and allows for the introduction of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. nih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-6-(hydroxymethyl)-4-nitrophenol |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ + XPhos | NaOtBu | 2-(Dialkylamino)-6-(hydroxymethyl)-4-nitrophenol |

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is an alkyl alcohol functionality attached to the aromatic ring. It exhibits reactivity characteristic of primary alcohols. The electronic effect of the hydroxymethyl group on the aromatic ring is considered to be nearly neutral. stackexchange.com

The hydroxyl group of the hydroxymethyl moiety can undergo substitution reactions. For instance, treatment with hydrohalic acids, such as hydrochloric acid (HCl), can convert the hydroxymethyl group to a chloromethyl group (-CH₂Cl). nagwa.com This transformation proceeds via a nucleophilic substitution mechanism. The resulting benzylic halide is a reactive intermediate that can be further derivatized through reactions with various nucleophiles.

Other typical reactions of primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, can also be envisioned. The choice of oxidizing agent would be critical to avoid undesired reactions at the phenolic hydroxyl group or the aromatic ring itself. Mild oxidizing agents would be preferred to achieve selective transformation of the hydroxymethyl group.

Reactions at the Phenolic Hydroxyl Group

The acidic phenolic hydroxyl group is another key reactive center, participating in derivatization and influencing the reactivity of the aromatic ring.

Similar to the hydroxymethyl group, the phenolic hydroxyl can be converted to ethers and esters, which can serve as protecting groups or modulate the compound's biological activity.

Etherification: The Williamson ether synthesis is highly effective for preparing phenolic ethers. youtube.com The phenol (B47542) is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. wikipedia.orgyoutube.com

Esterification: Phenolic esters are readily formed by reacting the phenol with acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

The phenolic hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. quora.comquora.combyjus.comlibretexts.orgquora.comdoubtnut.comdoubtnut.comnumberanalytics.comdoubtnut.comquora.comquora.comlibretexts.orglumenlearning.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance (+M effect). quora.comdoubtnut.comdoubtnut.comquora.comquora.com This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. quora.comlumenlearning.com

The resonance structures of phenol show an increased electron density (a partial negative charge) at the ortho and para positions relative to the meta position. doubtnut.comdoubtnut.com Consequently, incoming electrophiles are preferentially directed to these positions. quora.comdoubtnut.comdoubtnut.com In 2-Bromo-6-(hydroxymethyl)-4-nitrophenol, the positions ortho and para to the hydroxyl group are already substituted (position 2 with bromo, position 6 with hydroxymethyl, and position 4 with nitro). Therefore, further electrophilic substitution on the ring is sterically and electronically disfavored. The existing electron-withdrawing nitro and bromo groups also deactivate the ring towards EAS.

Comprehensive Derivatization for Analytical and Research Purposes

The strategic derivatization of this compound at its multiple reactive sites allows for the synthesis of a wide range of molecules for analytical and research applications. By altering the functional groups, researchers can fine-tune properties such as solubility, polarity, and biological activity.

For instance, converting the hydroxyl groups to ethers or esters can increase lipophilicity, which may be useful in studies requiring cell membrane permeability. The introduction of a carboxylic acid via oxidation provides a handle for forming amides or esters, enabling conjugation to other molecules of interest, such as fluorescent tags for imaging or solid supports for affinity chromatography.

The conversion of the hydroxymethyl group to a reactive benzylic halide opens up possibilities for coupling with various nucleophiles, including amines, thiols, and carbanions, leading to a vast array of complex derivatives. These derivatization strategies are instrumental in synthesizing novel compounds for screening as potential therapeutic agents or as probes to study biological processes. nih.govnih.govmdpi.com For example, bromophenol derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov

Silylation and Acetylation for Enhanced Chromatographic Separation

For compounds containing active hydrogens, such as the hydroxyl groups in this compound, gas chromatography (GC) can be challenging due to their polarity and potential for thermal degradation. Silylation and acetylation are common derivatization techniques employed to address these issues by replacing the active hydrogens with less polar, more thermally stable groups. mdpi.com

Silylation involves the reaction of the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. mdpi.comnih.gov This process significantly reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis. mdpi.com The resulting TMS derivatives are generally more thermally stable, allowing for higher GC oven temperatures without decomposition. mdpi.com

Acetylation is another effective method for derivatizing phenolic and alcoholic hydroxyl groups. tandfonline.commdpi.com In this reaction, an acetylating agent, typically acetic anhydride (B1165640), reacts with the hydroxyl groups in the presence of a catalyst or under suitable pH conditions to form acetate esters. tandfonline.comtandfonline.com This transformation also decreases the polarity of the compound, leading to improved peak shape and resolution in gas chromatography. tandfonline.com Studies on similar nitrophenols have shown that direct aqueous acetylation can yield recoveries of 97% or greater, with detection limits as low as 1 microgram per liter. nih.gov The resulting acetate esters are stable and exhibit favorable chromatographic characteristics. tandfonline.com

The choice between silylation and acetylation often depends on the specific analytical requirements, including the desired sensitivity and the potential for interference from other sample components. Both techniques have been successfully applied to a wide range of phenolic compounds to improve their chromatographic separation. nih.govresearchgate.net

Table 1: Comparison of Silylation and Acetylation for Chromatographic Analysis

| Feature | Silylation | Acetylation |

| Reagent Examples | BSTFA, MSTFA | Acetic Anhydride |

| Derivative Formed | Trimethylsilyl (TMS) Ether | Acetate Ester |

| Effect on Polarity | Decreases | Decreases |

| Effect on Volatility | Increases | Increases |

| Chromatographic Benefit | Improved peak shape, higher oven temperatures possible | Improved peak shape, enhanced resolution |

Derivatization for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful tool for the identification and quantification of chemical compounds. Derivatization can be employed to enhance the performance of MS analysis by improving ionization efficiency and producing characteristic fragmentation patterns. spectroscopyonline.com For a molecule like this compound, derivatization can aid in its detection and structural elucidation.

The derivatization reactions discussed for chromatography, such as silylation and acetylation, are also beneficial for GC-MS analysis. nih.gov The formation of TMS or acetyl derivatives not only improves chromatographic separation but also often leads to more predictable and interpretable mass spectra. For instance, investigations into the derivatization of bromophenols have shown that using acetic anhydride prior to GC-MS analysis can achieve optimal chromatographic separation, sensitivity, and linearity. nih.gov

Beyond improving chromatographic properties, derivatization can be specifically tailored to enhance MS detection. spectroscopyonline.com For example, introducing a tag with a specific isotopic signature can facilitate the identification of the derivatized compound in a complex matrix. While not specific to this compound, the general principle of using derivatizing agents to introduce easily ionizable groups or specific elemental tags is a common strategy in mass spectrometry. rsc.orgpurdue.edu This can lead to increased sensitivity and selectivity of the MS method. spectroscopyonline.com

The inherent bromine atom in this compound already provides a distinct isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which can aid in its identification by mass spectrometry. However, derivatization of the hydroxyl groups can further enhance its analytical characteristics by improving its behavior in the ion source and producing fragment ions that are more structurally informative.

Table 2: Derivatization Strategies and their Impact on Mass Spectrometric Analysis

| Derivatization Strategy | Effect on Compound | Advantage in Mass Spectrometry |

| Silylation | Forms TMS ether | Increased volatility for GC-MS, characteristic fragmentation |

| Acetylation | Forms acetate ester | Improved chromatographic separation for GC-MS, predictable mass spectra |

| Elemental Tagging | Introduces a specific element | Enables element-selective detection, can simplify quantification |

Computational and Theoretical Studies on 2 Bromo 6 Hydroxymethyl 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. By modeling the electron density of a system, DFT methods can predict a wide array of molecular properties. For 2-Bromo-6-(hydroxymethyl)-4-nitrophenol, DFT calculations are instrumental in building a fundamental understanding of its molecular nature.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium is reached.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-N | 1.46 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-C-O (hydroxyl) | 119.8° | |

| O-N-O | 124.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond, the bending of a C-O-H angle, or the torsional motion of the nitro group. These predicted frequencies are fundamental for interpreting experimental vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

A comparison between the calculated vibrational spectrum and the experimental one allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions. Typically, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are often scaled using empirical factors to improve agreement with experimental data. For this compound, characteristic vibrational modes would include O-H stretching, N-O symmetric and asymmetric stretching, C-Br stretching, and various aromatic ring vibrations.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The spatial distribution and energy of these orbitals provide critical insights into the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl oxygen, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.90 eV |

| HOMO-LUMO Energy Gap | 3.95 eV |

Note: The data in this table is hypothetical and serves as an example of results from DFT calculations.

Quantum Chemical Studies on Reactivity and Selectivity

Beyond static properties, quantum chemical methods are powerful tools for dynamically modeling chemical reactions. These studies can map out entire reaction pathways, identify energetic barriers, and predict the outcomes of chemical transformations, providing a level of detail often unattainable through experiments alone.

By modeling the potential energy surface, computational chemists can trace the path of a chemical reaction from reactants to products. A crucial point along this path is the transition state, which is the highest energy point and represents the kinetic barrier to the reaction. Identifying the structure and energy of the transition state is essential for calculating the reaction's activation energy and, consequently, its rate.

For this compound, one could model various reactions, such as its deprotonation, oxidation of the hydroxymethyl group, or nucleophilic aromatic substitution. For instance, modeling the reaction with a base would involve locating the transition state for the proton abstraction from the phenolic hydroxyl group, providing a theoretical value for its acidity (pKa).

Many chemical reactions can yield multiple products. Quantum chemical studies can predict which product is most likely to form by comparing the activation energies of the competing reaction pathways. The pathway with the lowest energy barrier will be the kinetically favored one. This is the basis for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial orientation of the product).

In the case of this compound, theoretical studies could be used to predict the regioselectivity of, for example, an electrophilic aromatic substitution reaction. By calculating the energies of the transition states for substitution at different positions on the aromatic ring, one could determine the most favorable site for the reaction to occur, taking into account the directing effects of the bromo, hydroxyl, hydroxymethyl, and nitro substituents.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For aromatic compounds containing electron-withdrawing groups like the nitro group (-NO₂) and electron-donating or withdrawing groups like hydroxyl (-OH), hydroxymethyl (-CH₂OH), and bromine (-Br), the MEP map reveals distinct regions of positive and negative potential.

In a molecule like this compound, the nitro group, being strongly electron-withdrawing, creates a significant region of positive electrostatic potential (electron deficiency) around the nitro group itself and influences the aromatic ring. Conversely, the oxygen atoms of the nitro and hydroxyl groups will be centers of high electron density, depicted as regions of negative electrostatic potential.

Theoretical investigations on m-nitrophenol have shown that the electrostatic potential around the molecule can be determined through high-resolution X-ray diffraction and density functional theory (DFT) calculations. mdpi.com These studies help in understanding inter- and intramolecular interactions. For substituted nitrobenzenes, it has been noted that the nitro group significantly depletes electron density from the ortho and para positions of the benzene (B151609) ring. rsc.org

Based on these principles, the MEP of this compound would likely exhibit the following characteristics:

Negative Regions: Concentrated around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack.

Positive Regions: Located around the hydrogen atoms of the hydroxyl and hydroxymethyl groups, and influenced by the electron-withdrawing nature of the bromine and nitro substituents on the aromatic ring.

Table 1: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of Nitro group | Highly Negative | Susceptible to electrophilic attack |

| Oxygen atom of Hydroxyl group | Negative | Site for hydrogen bonding and electrophilic interaction |

| Aromatic Ring | Varied, generally less electron-rich | Influenced by multiple substituents |

| Hydrogen of Hydroxyl group | Positive | Potential for hydrogen bond donation |

Exploration of Intramolecular Interactions and Aromaticity

Intramolecular Hydrogen Bonding:

A key feature of this compound is the potential for intramolecular hydrogen bonding. The ortho positioning of the hydroxyl group and the hydroxymethyl group to the bromine and nitro substituents, respectively, allows for the formation of internal hydrogen bonds. Specifically, a hydrogen bond can be expected between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This is a common feature in ortho-nitrophenols. docbrown.infostackexchange.com

Such intramolecular hydrogen bonding has significant consequences for the molecule's physical and chemical properties. It tends to increase the compound's volatility and solubility in nonpolar solvents compared to its isomers where only intermolecular hydrogen bonding is possible. doubtnut.comncert.nic.in The formation of a stable six-membered ring through hydrogen bonding can also influence the molecule's conformation and reactivity.

Aromaticity:

The aromaticity of the benzene ring in this compound is influenced by its various substituents. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common method to quantify aromaticity based on bond lengths. Electron-withdrawing groups like the nitro group and halogens tend to decrease the aromaticity of the benzene ring by pulling electron density from it, leading to greater bond length alternation. researchgate.netresearchgate.net

Studies on substituted nitrobenzenes have shown that the nitro group's strong π-electron-withdrawing nature significantly decreases the aromatic character of the ring. researchgate.net The combined effect of the bromo, hydroxymethyl, and nitro groups on the aromaticity of this compound would be a complex interplay of their electronic effects. It is predicted that the aromaticity would be somewhat diminished compared to unsubstituted benzene due to the presence of these strong electron-withdrawing groups.

Table 2: Predicted Intramolecular Interactions and Aromaticity of this compound

| Property | Predicted Characteristic | Consequence |

| Intramolecular H-Bonding | Present between -OH and -NO₂ groups | Increased volatility, altered solubility, conformational rigidity |

| Aromaticity (HOMA index) | Reduced compared to benzene | Altered reactivity of the aromatic ring |

Advanced Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules in different environments, such as in various solvents. pku.edu.cn For this compound, MD simulations could provide insights into its solvation, conformational flexibility, and transport properties.

Solvent Effects:

The behavior of nitrophenols in solution is known to be influenced by the solvent's polarity and hydrogen bonding capacity. researchgate.netrsc.org MD simulations can model the explicit interactions between the solute and solvent molecules. For instance, in an aqueous solution, water molecules would form hydrogen bonds with the hydroxyl, hydroxymethyl, and nitro groups of the molecule, influencing its solubility and reactivity. In contrast, in a nonpolar solvent, the intramolecular hydrogen bond would be more persistent, and solute-solvent interactions would be weaker.

Studies on the adsorption of p-nitrophenol on surfaces in aqueous solutions using MD simulations have highlighted the importance of hydrogen bonding in the interaction mechanism. chemrxiv.org Similar simulations for this compound could elucidate its environmental fate and transport.

Dynamic Behavior:

MD simulations can also reveal the conformational dynamics of the molecule. The rotational freedom of the hydroxymethyl and nitro groups, as well as the flexibility of the intramolecular hydrogen bond, can be studied over time. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. The simulations can provide data on dihedral angle distributions and radial distribution functions, offering a detailed picture of the molecule's dynamic structure in solution. pku.edu.cn

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Focus | Information Gained | Potential Application |

| Solvation in Water | Hydrogen bonding network, solubility | Environmental fate modeling, understanding aqueous reactivity |

| Solvation in Organic Solvents | Solute-solvent interaction energies | Predicting behavior in non-aqueous media |

| Conformational Dynamics | Rotational barriers, flexibility | Understanding molecular recognition and interaction mechanisms |

Research Applications and Utility in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block for Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic core of 2-Bromo-6-(hydroxymethyl)-4-nitrophenol makes it a highly adaptable substrate for the construction of more intricate molecules. The interplay between the electron-withdrawing nitro group and the ortho-directing hydroxyl and hydroxymethyl groups, along with the presence of a reactive bromine atom, allows for selective modifications and coupling reactions.

Precursor for Phenazine (B1670421) Derivatives with Modified Chemical Properties

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The synthesis of phenazines can be achieved through the condensation of an ortho-phenylenediamine with a catechol derivative. guidechem.comgoogle.comrsc.org this compound can serve as a precursor to a substituted ortho-phenylenediamine. This transformation would involve the reduction of the nitro group to an amine and the conversion of the phenolic hydroxyl group to another amino group. The presence of the bromine atom and the hydroxymethyl group on the resulting phenazine scaffold would allow for further functionalization, leading to phenazine derivatives with modified electronic properties, solubility, and biological activity. acs.org A general synthetic approach is outlined in the table below.

| Step | Reaction | Reactant | Product |

| 1 | Reduction of nitro group | This compound | 4-Amino-2-bromo-6-(hydroxymethyl)phenol |

| 2 | Conversion of hydroxyl to amino group | 4-Amino-2-bromo-6-(hydroxymethyl)phenol | 3-Bromo-5-(hydroxymethyl)benzene-1,2-diamine |

| 3 | Condensation with a catechol | 3-Bromo-5-(hydroxymethyl)benzene-1,2-diamine | Substituted Phenazine Derivative |

Intermediate in the Synthesis of Halogenated Glycosides

The O-glycosylation of phenols is a fundamental reaction in carbohydrate chemistry, leading to the formation of glycosides with important biological activities. nih.gov The phenolic hydroxyl group of this compound can act as a nucleophile in a glycosylation reaction with a suitable glycosyl donor, such as a glycosyl fluoride, to form an O-aryl glycoside. nih.gov The presence of the electron-withdrawing nitro group can influence the acidity of the phenolic proton and the nucleophilicity of the phenoxide, thereby affecting the reaction conditions required for glycosylation. The resulting halogenated and nitrated glycoside could be a valuable intermediate for the synthesis of more complex bioactive molecules. The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Product |

| This compound | Activated Glycosyl Donor (e.g., Glycosyl Fluoride) | 2-Bromo-6-(hydroxymethyl)-4-nitrophenyl glycoside |

Contribution to the Synthesis of Halogenated Porphyrins and Related Macrocycles

Porphyrins are large macrocyclic compounds that play crucial roles in various biological processes and have applications in areas such as catalysis, sensing, and photodynamic therapy. A common method for the synthesis of meso-substituted porphyrins involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. arkat-usa.orgresearchgate.netnih.govresearchgate.net The hydroxymethyl group of this compound can be readily oxidized to an aldehyde functionality, yielding 2-bromo-6-formyl-4-nitrobenzaldehyde. This substituted benzaldehyde (B42025) can then be used in a condensation reaction with pyrrole to produce a meso-tetrakis(2-bromo-6-formyl-4-nitrophenyl)porphyrin. The bromo and nitro substituents on the phenyl rings of the porphyrin would significantly alter its electronic properties and could serve as handles for further post-synthetic modifications.

| Starting Material | Intermediate | Final Product |

| This compound | 2-Bromo-6-formyl-4-nitrobenzaldehyde | meso-tetrakis(2-bromo-6-formyl-4-nitrophenyl)porphyrin |

Application in the Development of Functional Materials

The reactivity of this compound also extends to the field of materials science, where it can be utilized as a monomer or a component in the construction of functional materials with specific and desirable properties.

Precursor for Polymer Monomers with Specific Properties

Phenolic resins are a class of thermosetting polymers that are widely used as adhesives, coatings, and molding compounds. wikipedia.org They are typically produced through the reaction of a phenol (B47542) with an aldehyde, such as formaldehyde (B43269). wikipedia.orggoogle.com The presence of both a phenolic hydroxyl group and a hydroxymethyl group in this compound makes it a potential monomer for the synthesis of novel phenolic resins. The hydroxymethyl group of one molecule can react with the activated aromatic ring of another, leading to the formation of a polymer chain with repeating units. rsc.orguwo.caresearchgate.net The incorporation of bromine and nitro groups into the polymer backbone would impart unique properties to the resulting material, such as flame retardancy and altered chemical resistance.

Components in Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The functional groups present in this compound, namely the hydroxyl, hydroxymethyl, and nitro groups, are all capable of participating in hydrogen bonding. nih.gov Furthermore, the aromatic ring can engage in π-π stacking interactions. These intermolecular forces can direct the self-assembly of the molecules into well-defined, ordered structures in the solid state. rsc.orgnih.gov The presence of the bromine atom could also lead to halogen bonding interactions, further influencing the packing of the molecules in the crystal lattice. nih.govresearchgate.net Understanding these interactions is crucial for the design of new crystalline materials with specific optical or electronic properties.

Integration into Advanced Analytical Methodologies and Sensor Design

The presence of nitro and halogen substituents on the phenol ring makes compounds like this compound key targets and components in the development of sensitive detection methods. These methods are crucial for both biomedical diagnostics and environmental surveillance.

A notable application of related nitro- and halogenated phenols is in chemo-enzymatic cascades for the detection of specific analytes. nih.gov A flavin-dependent monooxygenase, HadA, has been identified to catalyze the dehalogenation and denitration of such toxic phenols, converting them into benzoquinone. nih.gov This enzymatic reaction can be ingeniously coupled in a one-pot synthesis with D-Cysteine condensation to produce D-luciferin, a high-value chemical essential for bioluminescence applications. nih.gov The subsequent reaction of D-luciferin with firefly luciferase generates a light signal, forming the basis of a highly sensitive detection system. nih.gov This cascade demonstrates the potential of this compound to act as a substrate in a system designed for smart detection, where its presence would trigger a bioluminescent output.

The aforementioned chemo-enzymatic cascade has direct implications for environmental monitoring. Nitro- and halogenated phenols are recognized indicators of environmental contamination, often stemming from the use of pesticides. nih.gov The development of detection tools based on enzymes like HadA allows for the sensitive and convenient detection of these pollutants in environmental and biological samples, achieving sensitivity at the parts-per-billion (ppb) level without requiring extensive sample pre-treatment. nih.gov This approach combines the detoxification of hazardous waste with the production of a valuable chemical for detection, representing a dual-pronged strategy for environmental stewardship. nih.gov

Ligand Synthesis for Coordination Chemistry and Organometallic Catalysis

The phenolic oxygen, the hydroxyl group of the hydroxymethyl substituent, and the potential for the bromo group to participate in coordination make this compound and its derivatives attractive candidates for ligand synthesis in coordination and organometallic chemistry. A structurally similar compound, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), has been successfully used as a multidentate ligand. ijcce.ac.ir

In a notable study, BBHMP was used to synthesize a novel Platinum(II) complex, which also involved nicotinamide. ijcce.ac.ir The resulting complex was characterized by various spectral and thermal analysis methods. ijcce.ac.ir Molar conductance measurements indicated that the synthesized Pt(II) complex is a non-electrolyte, and magnetic moment measurements confirmed a square planar geometry, which is typical for low-spin platinum(II) complexes. ijcce.ac.ir This research underscores the potential of hydroxymethyl-substituted bromophenols to form stable complexes with transition metals, opening avenues for the development of new catalysts and materials with unique electronic and reactive properties.

| Ligand | Metal Ion | Resulting Complex | Key Findings |

| 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) | Platinum(II) | Pt(II) complex with BBHMP and nicotinamide | Non-electrolyte, diamagnetic, square planar geometry ijcce.ac.ir |

Exploration as a Substrate for Biocatalysis and Enzyme Mechanism Studies

The enzymatic transformation of halogenated and nitrated phenols provides a fertile ground for biocatalysis research and the study of enzyme mechanisms. The flavin-dependent monooxygenase, HadA, serves as a prime example of an enzyme capable of acting on such substrates. nih.gov The ability of HadA to catalyze both dehalogenation and denitration makes it a versatile biocatalyst for detoxification processes. nih.gov

The study of how enzymes like HadA interact with substrates such as this compound can provide valuable insights into enzyme active site topology, substrate specificity, and the chemical mechanisms of catalysis. By observing the enzymatic conversion of this compound, researchers can elucidate the roles of specific amino acid residues in the catalytic cycle and understand the kinetics of the reaction. This knowledge is instrumental in the rational design and engineering of novel enzymes for specific industrial and environmental applications, including the bioremediation of polluted sites and the green synthesis of valuable chemicals.

| Enzyme | Substrate Class | Reaction Type | Potential Application |

| Flavin-dependent monooxygenase (HadA) | Nitro- and halogenated phenols | Dehalogenation and Denitration | Biocatalytic synthesis, Biodetoxification nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes. For nitrophenols, research has demonstrated the feasibility of economical and environmentally friendly synthetic paths that avoid the use of catalysts and solvents by carefully controlling physical parameters like temperature and reactant concentrations. ppaspk.orgpaspk.org One study found that the reaction between phenol (B47542) and dilute nitric acid at a controlled temperature of 20°C could achieve a 91% yield of nitrophenols in just one hour, offering a cleaner alternative to conventional methods. ppaspk.orgpaspk.org

Future research on 2-Bromo-6-(hydroxymethyl)-4-nitrophenol will likely aim to adapt these principles. The goal is to design synthetic routes with high atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This could involve exploring catalyst-free nitration and bromination steps under precisely controlled conditions or investigating novel solvent systems that are recyclable and environmentally benign. The development of such processes is crucial for both commercial viability and adherence to modern environmental standards. ppaspk.org

Exploration of New Functionalizations and Derivatizations for Expanded Utility

The molecular structure of this compound features several reactive sites—the phenolic hydroxyl, the hydroxymethyl group, the nitro group, and the bromine atom—making it a versatile scaffold for creating a wide range of derivatives. Each of these functional groups can be selectively modified to tune the compound's chemical and physical properties.

Nitro Group Reduction: The nitro group can be reduced to an amine, opening pathways to synthesize amides, sulfonamides, and other nitrogen-containing compounds. This transformation is fundamental in creating new bioactive molecules.

Hydroxymethyl Group Oxidation/Esterification: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified. These modifications can alter the compound's polarity, reactivity, and potential for polymerization.

Phenolic Hydroxyl Derivatization: The phenolic hydroxyl group can be converted into ethers or esters, which can change its solubility and electronic properties.

Bromine Atom Displacement: The bromine atom can be replaced through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Research into nitro-group functionalization has shown it can enhance the interfacial binding properties of molecules, leading to materials with improved mechanical characteristics. nih.gov Similarly, related bromonitrophenols are used as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comchemicalbook.com Exploring these derivatizations can lead to the discovery of new materials, agrochemicals, and pharmaceutical agents with unique properties.

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Modern chemical process development relies on a deep understanding of reaction mechanisms, kinetics, and the influence of various parameters. mt.com In-situ (in the reaction mixture) monitoring using advanced spectroscopic techniques provides real-time data, eliminating the need for offline sampling, which can be time-consuming and may alter the reaction's state. mt.comspectroscopyonline.com

Future studies on the synthesis and functionalization of this compound will benefit significantly from the integration of these tools. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration changes of all key reaction species, identify transient intermediates, and determine reaction endpoints with high precision. mt.com This allows chemists to gain a deeper insight into the reaction as it happens, enabling rapid optimization of conditions to improve yield and purity. mt.commt.com Non-invasive in-situ monitoring is particularly valuable for ensuring the stability of catalysts and intermediates in complex chemical processes. acs.org

| Spectroscopic Technique | Information Provided | Advantages for Monitoring |

|---|---|---|

| FTIR (Fourier Transform Infrared) Spectroscopy | Tracks changes in functional groups and concentrations of reactants, products, and intermediates. mt.com | Provides real-time kinetic data, helps identify reaction mechanisms, and determines endpoints. mt.com |

| Raman Spectroscopy | Monitors molecular vibrations, providing information on chemical structure and polymorphism. | Excellent for analyzing aqueous and solid-phase reactions; less interference from solvents like water. spectroscopyonline.com |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Offers detailed structural information about molecules in solution. | Can provide unambiguous identification of intermediates and byproducts. oxinst.com |

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a new paradigm in chemical research known as predictive chemistry. nih.gov These computational tools have the potential to dramatically accelerate the discovery, development, and optimization of chemical compounds and processes. astrixinc.comacs.org For a molecule like this compound, AI and ML can be applied in several key areas.

Synthesis Prediction: AI models can be trained on vast reaction databases to predict the most efficient synthetic routes, suggest optimal reaction conditions, and identify potential side reactions, thereby reducing the number of trial-and-error experiments. revvitysignals.com

Property Prediction: Machine learning algorithms can predict the physicochemical properties (e.g., solubility, reactivity, toxicity) of novel derivatives before they are synthesized. This allows researchers to prioritize candidates with the most promising characteristics for specific applications. revvitysignals.com

Process Optimization: AI can analyze data from in-situ monitoring to build predictive models that optimize reaction parameters (temperature, pressure, catalyst loading) for maximum yield and minimum waste.

The primary challenge in applying AI to specialty chemicals is the need for large, high-quality, and well-structured datasets. astrixinc.com As data collection and management practices improve, the application of predictive chemistry is expected to become an indispensable tool, speeding up innovation and reducing the costs associated with new product development. alchemy.cloud

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Reaction Deployment | Predicting the outcome of known reactions on new substrates. nih.gov | Faster screening of potential synthetic pathways. |

| Reaction Development | Accelerating the optimization of an existing chemical process. nih.gov | More efficient and cost-effective manufacturing. |

| Reaction Discovery | Identifying entirely new synthetic methods or reaction mechanisms. nih.gov | Discovery of novel chemical transformations and molecules. |

Investigation of the Compound's Role in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a candidate for investigation in several emerging fields of chemical science.

Materials Science: The phenolic and hydroxymethyl groups can act as monomers or cross-linking agents in the synthesis of novel polymers or resins. Furthermore, functionalized nitrophenols can be incorporated as ligands in Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and chemical sensing. rsc.org

Catalysis: Derivatives of the compound could serve as ligands for metal catalysts or as organocatalysts themselves. For instance, the reduction of nitrophenols is a model reaction often used to test the efficacy of new catalytic systems, such as those involving gold or nickel nanoparticles. sciepublish.comtandfonline.com

Supramolecular Chemistry: The aromatic ring and hydrogen-bonding capabilities of the hydroxyl groups could be exploited in the design of host-guest systems or self-assembling molecular architectures.

As research continues, the potential for this compound and its derivatives to contribute to advancements in these and other cutting-edge areas of chemistry remains a promising avenue for exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.